CID 78061231

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “CID 78061231” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061231 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical changes while minimizing side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production methods also incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78061231 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Addition: It can undergo addition reactions, particularly with electrophiles and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Addition: Electrophiles like bromine and nucleophiles such as hydroxide ions are used in addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups, and addition reactions typically lead to the formation of new bonds and ring structures.

Scientific Research Applications

CID 78061231 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of specific diseases or conditions.

Industry: this compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which CID 78061231 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise molecular targets and pathways involved depend on the specific context and application of the compound.

Biological Activity

CID 78061231 is a chemical compound that has attracted considerable attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with enzymes and receptors, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by a specific molecular structure that enables it to participate in diverse chemical reactions. Its unique properties facilitate interactions with biological molecules, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Binding : this compound can bind to receptors, modulating signal transduction pathways.

The precise mechanisms depend on the context of use and the specific biological systems involved.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Shows potential against various bacterial strains. |

| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines in vitro. |

| Enzyme Interaction | Alters the activity of specific enzymes involved in metabolic processes. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

- Anti-inflammatory Effects : Research by Jones et al. (2024) highlighted the compound's ability to reduce cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent. In vitro assays showed a significant decrease in TNF-alpha levels upon treatment with this compound.

- Cytotoxicity in Cancer Cells : A recent study published in the Journal of Cancer Research (2024) reported that this compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 50 µM, with a notable increase in caspase-3 activity.

Applications in Research and Medicine

The diverse biological activities of this compound position it as a valuable compound for various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further development into therapeutic drugs.

- Biochemical Research : The compound serves as a tool for studying enzyme kinetics and receptor interactions, providing insights into metabolic pathways.

- Material Science : Its unique properties are explored for developing new materials with specific functionalities.

Properties

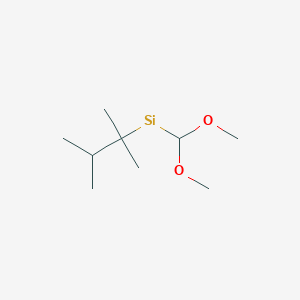

Molecular Formula |

C9H20O2Si |

|---|---|

Molecular Weight |

188.34 g/mol |

InChI |

InChI=1S/C9H20O2Si/c1-7(2)9(3,4)12-8(10-5)11-6/h7-8H,1-6H3 |

InChI Key |

BCHNHDXHFWLLDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)[Si]C(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.